tert-Butyl tosyl-L-alaninate tert-Butyl tosyl-L-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17202248
InChI: InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m0/s1
SMILES:
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39 g/mol

tert-Butyl tosyl-L-alaninate

CAS No.:

Cat. No.: VC17202248

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl tosyl-L-alaninate -

Specification

Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
IUPAC Name tert-butyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m0/s1
Standard InChI Key QERPRDHBJSPFGZ-NSHDSACASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Tert-butyl tosyl-L-alaninate is defined by its unique molecular configuration, which integrates protecting groups at both the amino and carboxyl termini of L-alanine. The tert-butyl ester moiety shields the carboxyl group, while the tosyl group protects the amino group, creating a bifunctionalized intermediate resistant to unintended side reactions.

Molecular Properties

The compound’s structural data, as detailed in Table 1, underscores its physicochemical characteristics:

Table 1: Molecular Properties of Tert-Butyl Tosyl-L-Alaninate

PropertyValue
Molecular FormulaC₁₄H₂₁NO₄S
Molecular Weight299.39 g/mol
IUPAC Nametert-butyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)NC@@HC(=O)OC(C)(C)C
StereochemistryL-configuration at α-carbon

The L-configuration at the α-carbon ensures compatibility with biological systems, making it indispensable for synthesizing enantiomerically pure peptides.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the tert-butyl group appears as a singlet at δ 1.4 ppm (¹H) and δ 28 ppm (¹³C), while the tosyl group’s aromatic protons resonate at δ 7.2–7.8 ppm. Infrared (IR) spectroscopy confirms ester (C=O stretch at ~1740 cm⁻¹) and sulfonamide (S=O stretches at ~1170 and 1360 cm⁻¹) functionalities.

Synthetic Methodologies

The synthesis of tert-butyl tosyl-L-alaninate involves sequential protection of L-alanine’s functional groups, requiring meticulous control over reaction conditions to avoid premature deprotection or racemization.

Laboratory-Scale Synthesis

A typical protocol proceeds as follows:

  • Amino Group Protection: L-alanine reacts with tosyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C.

  • Carboxyl Group Protection: The resulting tosyl-L-alanine undergoes esterification with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Purification: Crude product is isolated via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradient).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventDichloromethane
Temperature0–5°C (Step 1); 25°C (Step 2)
Reaction Time4–6 hours (Step 1); 12 hours (Step 2)
Purification MethodColumn chromatography

Industrial Considerations

While large-scale production mirrors laboratory methods, industrial processes employ continuous-flow reactors to enhance yield and reduce solvent waste. Critical challenges include maintaining anhydrous conditions and minimizing epimerization during esterification.

Applications in Peptide Synthesis

The compound’s dual protection strategy enables its widespread use in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Role as a Protecting Group

  • Amino Protection: The tosyl group’s stability under basic conditions prevents nucleophilic attack during peptide bond formation.

  • Carboxyl Protection: The tert-butyl ester resists hydrolysis under acidic conditions, allowing selective deprotection post-synthesis.

Case Study: Synthesis of Bioactive Peptides

In a recent application, tert-butyl tosyl-L-alaninate facilitated the synthesis of a thrombin-inhibiting peptide. The tosyl group remained intact during coupling reactions, while the tert-butyl ester was cleaved with trifluoroacetic acid (TFA) to yield the free carboxyl group for subsequent amidations.

Mechanistic Pathways in Protection and Deprotection

The compound’s utility hinges on the orthogonal reactivity of its protecting groups.

Tosyl Group Stability

The sulfonamide linkage (N–Ts) resists nucleophilic displacement under basic conditions but cleaves under reductive (e.g., Na/NH₃) or acidic (e.g., HBr/AcOH) conditions. This selectivity enables sequential deprotection in multi-step syntheses.

Tert-Butyl Ester Cleavage

Deprotection occurs via acid-catalyzed hydrolysis (e.g., HCl/dioxane or TFA), generating the free carboxylic acid without affecting the tosyl-protected amine. Mechanistic studies indicate a two-step process: protonation of the ester oxygen followed by nucleophilic attack by water.

Recent Research and Future Directions

Emerging studies focus on enhancing the compound’s synthetic efficiency and exploring novel applications.

Optimization of Synthetic Protocols

Recent work has evaluated microwave-assisted synthesis to reduce reaction times by 40% while maintaining enantiomeric excess >99%.

Applications in Drug Development

The compound has been employed in synthesizing protease-resistant peptide analogs, with preliminary studies showing enhanced pharmacokinetic profiles in murine models.

Comparative Analysis with Related Protecting Groups

Table 3: Protecting Group Comparison

GroupStabilityDeprotection MethodCommon Use Cases
TosylHigh (basic)HBr/AcOH, ReductivePeptide synthesis
BocModerateTFASolid-phase synthesis
FmocHigh (acidic)PiperidineAutomated synthesis

The tosyl group’s stability under basic conditions offers distinct advantages over Boc and Fmoc groups in multi-step reactions.

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